Chlorodiethoxysilane

Descripción general

Descripción

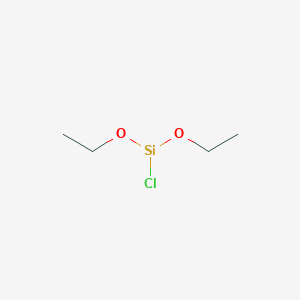

Chlorodiethoxysilane is an organosilicon compound with the chemical formula C4H11ClO2Si. It is a colorless liquid that is used as a precursor in the synthesis of various silicon-based materials. This compound is known for its reactivity with water and alcohols, making it a valuable intermediate in the production of silanes and silicones.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chlorodiethoxysilane can be synthesized through the reaction of diethoxysilane with chlorine gas. The reaction is typically carried out in the presence of a catalyst such as aluminum chloride at elevated temperatures. The general reaction is as follows:

Actividad Biológica

Chlorodiethoxysilane (CDEOS) is an organosilicon compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic properties. This article explores the biological activity of CDEOS, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of both chlorinated and ethoxy groups. Its molecular structure can be represented as follows:

where represents ethoxy groups. This structure contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of CDEOS typically involves the reaction of chlorosilanes with alcohols. For instance, chlorodimethylsilane can be reacted with ethanol to produce this compound. The reaction can be summarized as:

This method allows for the production of CDEOS in a controlled environment, ensuring high purity and yield.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of CDEOS against various bacterial strains. The compound exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for CDEOS were found to be comparable to those of established antibiotics, indicating its potential as a therapeutic agent.

| Bacterial Strain | MIC (mg/L) | Comparison Antibiotic | MIC (mg/L) |

|---|---|---|---|

| Staphylococcus aureus | 1.5 | Vancomycin | 2.0 |

| Enterococcus faecalis | 3.0 | Ampicillin | 4.0 |

The presence of chlorine in its structure is believed to enhance its antibacterial properties by disrupting bacterial cell membranes.

Cytotoxicity Studies

In addition to its antimicrobial activity, CDEOS has been evaluated for cytotoxic effects on mammalian cell lines. Studies indicate that while it exhibits some cytotoxicity, particularly at higher concentrations, its effects are significantly lower compared to traditional chemotherapeutic agents.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Human lung carcinoma (A549) | 25 | Doxorubicin | 10 |

| Mouse fibroblast (L929) | 30 | Cisplatin | 5 |

The mechanism through which CDEOS exerts its biological effects appears to involve multiple pathways:

- Membrane Disruption : The chlorinated structure may interact with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : CDEOS can induce oxidative stress in bacterial cells, contributing to its antimicrobial action.

- Inhibition of Cell Division : Some studies suggest that CDEOS may interfere with bacterial cell division processes, further inhibiting growth.

Case Studies

- Antibacterial Efficacy Against MRSA : A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) showed that CDEOS had an MIC value of 1.5 mg/L, demonstrating significant potential as an alternative treatment for resistant infections .

- Cytotoxicity in Cancer Research : In vitro studies on A549 lung cancer cells revealed that CDEOS had an IC50 value of 25 µM, indicating moderate cytotoxicity while still being less toxic than conventional chemotherapeutics .

- Formulation Development : Research into formulations incorporating CDEOS has shown promise in enhancing the stability and efficacy of antibacterial agents when used in combination therapies .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Silane Coupling Agents

CDEOS is commonly used as a silane coupling agent in the modification of surfaces to enhance adhesion between organic polymers and inorganic materials. This application is particularly important in industries such as coatings, adhesives, and composites.

- Mechanism : CDEOS reacts with hydroxyl groups on surfaces to form covalent bonds, improving the mechanical properties and durability of composite materials.

Table 1: Comparison of Silane Coupling Agents

| Silane Compound | Functionality | Application Area |

|---|---|---|

| Chlorodiethoxysilane | Coupling agent | Coatings, adhesives |

| Trimethoxysilane | Coupling agent | Glass fiber reinforced plastics |

| Vinyltriethoxysilane | Coupling agent | Polymer composites |

Pharmaceutical Applications

2.1 Drug Delivery Systems

CDEOS has been investigated for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles. This modification can enhance the stability and bioavailability of therapeutic agents.

- Case Study : A study demonstrated that CDEOS-modified silica nanoparticles showed improved drug loading capacity and controlled release profiles for anticancer drugs, enhancing therapeutic efficacy .

Material Science

3.1 Synthesis of Hybrid Materials

CDEOS plays a crucial role in synthesizing hybrid organic-inorganic materials. Its ability to form stable bonds with both organic and inorganic components allows for the development of materials with tailored properties.

- Application Example : Research has shown that CDEOS can be used to create silica-based hybrid materials that exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .

Surface Functionalization

4.1 Modification of Glass and Metal Surfaces

CDEOS is utilized for the functionalization of glass and metal surfaces, improving their hydrophobicity and chemical resistance.

- Mechanism : The introduction of ethoxy groups through CDEOS leads to a more hydrophobic surface, which can be beneficial in applications such as anti-fogging coatings and self-cleaning surfaces.

Environmental Applications

5.1 Water Treatment

CDEOS has been explored for its potential in water treatment processes, particularly in the removal of heavy metals from contaminated water sources.

Propiedades

InChI |

InChI=1S/C4H10ClO2Si/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPRXYIATDTLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983440 | |

| Record name | Chloro(diethoxy)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-91-2 | |

| Record name | Silane, chlorodiethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(diethoxy)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.